molecular formula C18H23N5OS B4497346 [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether

[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether

Cat. No.: B4497346
M. Wt: 357.5 g/mol
InChI Key: SEWGBMZNHLJHEI-UHFFFAOYSA-N
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Description

[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether typically involves multiple steps, starting with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the 4-methylphenyl ether group through etherification reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyls, or aryls .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent .

Medicine: In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases, including its role as an inhibitor of specific enzymes or receptors .

Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, flexibility, and resistance to environmental factors .

Mechanism of Action

The mechanism of action of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether lies in its combination of the triazolo[3,4-b][1,3,4]thiadiazole core, azepane moiety, and phenyl ether group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-14-6-8-15(9-7-14)24-13-17-21-23-16(19-20-18(23)25-17)12-22-10-4-2-3-5-11-22/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWGBMZNHLJHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Reactant of Route 2
Reactant of Route 2
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Reactant of Route 3
Reactant of Route 3
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Reactant of Route 4
Reactant of Route 4
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Reactant of Route 5
Reactant of Route 5
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether
Reactant of Route 6
Reactant of Route 6
[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-methylphenyl ether

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